N-Benzyl Ciprofloxacin Benzyl Ester
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Overview
Description
N-Benzyl Ciprofloxacin Benzyl Ester is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. This compound is synthesized by modifying the ciprofloxacin molecule, specifically by adding benzyl groups. The modification aims to enhance certain properties of the parent compound, such as its solubility, stability, or biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Ciprofloxacin Benzyl Ester typically involves the esterification of ciprofloxacin with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or other functional groups in the molecule.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Benzyl Ciprofloxacin Benzyl Ester has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and formulations, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-Benzyl Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-Benzyl Ciprofloxacin Benzyl Ester is unique due to the presence of benzyl groups, which may confer additional properties such as improved solubility or stability. These modifications can potentially enhance the compound’s effectiveness and broaden its range of applications.
Properties
IUPAC Name |
benzyl 7-(4-benzylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN3O3/c32-27-17-25-28(18-29(27)34-15-13-33(14-16-34)19-22-7-3-1-4-8-22)35(24-11-12-24)20-26(30(25)36)31(37)38-21-23-9-5-2-6-10-23/h1-10,17-18,20,24H,11-16,19,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDGGWCXDXJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC5=CC=CC=C5)F)C(=O)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.